molecular formula C8H6BrClO2 B6333423 3-Bromo-4-chloro-5-methylbenzoic acid CAS No. 688021-30-9

3-Bromo-4-chloro-5-methylbenzoic acid

Cat. No.: B6333423
CAS No.: 688021-30-9
M. Wt: 249.49 g/mol
InChI Key: OELFGMMFLSYNMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-chloro-5-methylbenzoic acid is a chemical compound used in the synthesis of biphenyl amides, 2-benzazepine-4-acetic acid derivative, as an analog of the potent, nonpeptide GPIIb/IIIa antagonist, O-spiro C-aryl glucosides . It is also used as a catalytic agent and petrochemical additive .


Molecular Structure Analysis

The molecular formula of this compound is C8H6BrClO2 . The InChI code is 1S/C8H6BrClO2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

The physical form of this compound is solid . It has a molecular weight of 249.49 . The storage temperature is 2-8°C .

Scientific Research Applications

Synthesis of Complex Molecules

  • Intermediate in Organic Synthesis : Research demonstrates the synthesis of complex molecules for potential therapeutic applications, using derivatives of bromo-chloro-methylbenzoic acids as key intermediates. For instance, compounds related to 3-Bromo-4-chloro-5-methylbenzoic acid have been utilized in the development of anti-cancer drugs by inhibiting thymidylate synthase, showcasing the chemical's role in the synthesis of pharmacologically relevant molecules (Cao Sheng-li, 2004).

Catalysis and Material Science

  • Photocatalytic Degradation : The compound has been involved in studies exploring the photocatalytic degradation of organic pollutants. Specifically, derivatives of bromo-chloro-methylbenzoic acids have been examined for their effectiveness in breaking down hazardous materials, highlighting the compound's potential in environmental remediation efforts (Zahra Khodami & Alireza Nezamzadeh-Ejhieh, 2015).

Pharmacological Research

  • Bioactive Compound Synthesis : Investigations into the synthesis of bioactive compounds, particularly for pharmaceutical applications, often involve bromo-chloro-methylbenzoic acid derivatives. These studies provide insight into the compound's versatility in generating molecules with potential therapeutic benefits, including antimicrobial and antitubercular activities (K. Popat, K. Nimavat, V. Kachhadia, H. Joshi, 2004).

Molecular Structure Analysis

  • Crystallographic Studies : The structural analysis of compounds derived from this compound contributes to a deeper understanding of molecular interactions and stability. Crystallographic studies assist in elucidating the electronic structure and molecular electrostatic potential, facilitating the design of materials with desired properties (S. Pramanik, Tanusri Dey, A. K. Mukherjee, 2019).

Safety and Hazards

3-Bromo-4-chloro-5-methylbenzoic acid is considered hazardous. It is toxic if swallowed and causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of 3-Bromo-4-chloro-5-methylbenzoic acid are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the activity of this compound.

Properties

IUPAC Name

3-bromo-4-chloro-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELFGMMFLSYNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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